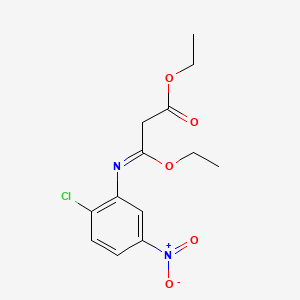

Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate

Description

Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate is a synthetic organic compound characterized by a nitro-substituted chlorophenyl group linked via an imino (-NH-) bridge to an ethoxypropionate ester.

Properties

CAS No. |

63134-00-9 |

|---|---|

Molecular Formula |

C13H15ClN2O5 |

Molecular Weight |

314.72 g/mol |

IUPAC Name |

ethyl 3-(2-chloro-5-nitrophenyl)imino-3-ethoxypropanoate |

InChI |

InChI=1S/C13H15ClN2O5/c1-3-20-12(8-13(17)21-4-2)15-11-7-9(16(18)19)5-6-10(11)14/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

UAILRSGTRBZCJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate typically involves the reaction of 2-chloro-5-nitroaniline with ethyl 3-ethoxypropionate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of automated systems and advanced analytical techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly in the area of anti-cancer agents and antibiotics.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel benzodiazepine derivatives, which showed promising anti-cancer activity. The introduction of the nitrophenyl group enhances the compound's reactivity, facilitating further chemical transformations that yield biologically active molecules .

Research has explored the environmental impact of this compound, particularly regarding its degradation products and potential toxicity. Understanding these aspects is crucial for assessing its safety in industrial applications.

Case Study: Environmental Fate

A study investigated the degradation pathways of this compound under various environmental conditions, revealing that it breaks down into less harmful substances when exposed to sunlight and microbial activity . This finding supports its use in formulations where environmental persistence is a concern.

Analytical Chemistry

The compound is also employed as a reference standard in analytical chemistry for developing methods to detect similar compounds in complex mixtures. Its unique spectral properties make it suitable for use in chromatography and mass spectrometry.

Table: Spectral Data for Analytical Applications

| Technique | Observation |

|---|---|

| NMR Spectroscopy | Characteristic peaks at δ 7.0 |

| IR Spectroscopy | Peaks at 1730 cm⁻¹ (C=O) |

| Mass Spectrometry | Fragmentation pattern observed |

Mechanism of Action

The mechanism of action of Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of substituents and functional groups. Below is a detailed comparison with key analogs:

Functional Group and Substituent Effects

Ethyl 3-(5-Chloro-2-Nitrophenyl)-3-Oxopropanoate

- Molecular Formula: C₁₁H₁₀ClNO₅

- Key Features: Replaces the imino group with a ketone (oxo) and lacks the ethoxypropionate chain.

- Biological Activity : Demonstrates antimicrobial properties and inhibits cyclooxygenase (COX) enzymes due to the nitro group .

Ethyl 3-(2-Bromo-6-Chlorophenyl)-3-Hydroxypropanoate

- Molecular Formula : C₁₁H₁₂BrClO₃

- Key Features : Contains bromo and chloro substituents on the phenyl ring and a hydroxy group instead of nitro.

- Applications : Used in research for studying halogenated aromatic systems’ reactivity .

- Differentiator : The hydroxy group enhances polarity, while bromo substituents alter nucleophilic substitution pathways compared to nitro groups.

Ethyl 3-(2-Ethoxypyrimidin-5-Yl)Prop-2-Enoate

- Molecular Formula : C₁₁H₁₄N₂O₄

- Key Features: Features a pyrimidine ring instead of benzene, with an ethoxy group and propenoate ester.

- Reactivity : The pyrimidine ring’s electron-deficient nature increases susceptibility to electrophilic attacks, unlike the nitro-phenyl system .

Data Table: Structural and Functional Comparison

Biological Activity

Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate, with the CAS number 63134-00-9, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, supported by relevant data tables and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 314.72 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 314.72 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 426.7 °C at 760 mmHg |

| Flash Point | 211.8 °C |

These properties suggest that the compound is stable under normal conditions but may require careful handling due to its boiling and flash points.

Synthesis

This compound can be synthesized through various methods involving the reaction of ethyl propionate with appropriate nitrophenyl derivatives. Specific synthetic pathways often utilize catalysts or specific reaction conditions to enhance yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar nitrophenyl compounds. For instance, compounds with nitro groups have been shown to exhibit significant antibacterial and antifungal activities. This compound's structure suggests it may share these properties.

A relevant study demonstrated that derivatives of nitrophenyl compounds exhibited varying degrees of antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that this compound could potentially be evaluated for similar effects.

Case Studies

- Antimicrobial Evaluation : A case study involving the synthesis of nitrophenyl derivatives indicated that compounds with similar structural motifs showed promising results against bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . This establishes a precedent for testing this compound in antimicrobial assays.

- Pharmacological Studies : Another study explored the pharmacological profiles of related compounds, revealing anti-inflammatory and analgesic effects in animal models. These findings suggest that further investigation into the pharmacodynamics of this compound could yield valuable insights into its therapeutic potential .

Toxicological Considerations

While exploring biological activities, it is crucial to consider the toxicological profile of this compound. Compounds containing chlorine and nitro groups can exhibit cytotoxic effects, necessitating thorough safety assessments during experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.